molecular formula C7H14O5 B12713898 2,3-Di-O-methyl-alpha-L-arabinopyranose CAS No. 86117-11-5

2,3-Di-O-methyl-alpha-L-arabinopyranose

Cat. No.: B12713898
CAS No.: 86117-11-5
M. Wt: 178.18 g/mol
InChI Key: BAPQKKJFHFYDMJ-VWDOSNQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Di-O-methyl-alpha-L-arabinopyranose is a high-purity, chemically defined monosaccharide derivative primarily utilized as an critical analytical standard in carbohydrate research. Its primary application lies in the structural elucidation of complex plant polysaccharides, such as arabinoxylans and arabinogalactans. Researchers employ this compound in methylation analysis, a powerful technique where it serves as a diagnostic marker. By identifying this methylated sugar following polysaccharide hydrolysis, scientists can deduce the original glycosidic linkage patterns and branching points within the native polymer, for instance, confirming (1→3,5)-linkages in arabinan chains or specific substitution patterns on xylan backbones . This is essential for understanding structure-function relationships in dietary fibers and plant cell walls. The value of this methylated sugar extends to enzymology studies, where it can be used to investigate the substrate specificity and mechanism of action of glycosyl hydrolases, particularly α-L-arabinofuranosidases . Furthermore, its well-characterized structure makes it a potential starting material or intermediate in the synthetic chemistry of more complex glycoconjugates. This product is intended for research purposes as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical platforms. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

86117-11-5

Molecular Formula

C7H14O5

Molecular Weight

178.18 g/mol

IUPAC Name

(2R,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol

InChI

InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7+/m0/s1

InChI Key

BAPQKKJFHFYDMJ-VWDOSNQTSA-N

Isomeric SMILES

CO[C@H]1[C@H](CO[C@H]([C@@H]1OC)O)O

Canonical SMILES

COC1C(COC(C1OC)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The starting material is typically alpha-L-arabinopyranose or its methyl glycoside derivatives.
  • Protection of the primary hydroxyl group (C-5) is often necessary to prevent methylation at undesired sites.
  • Selective methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
  • Subsequent deprotection yields the target 2,3-Di-O-methyl-alpha-L-arabinopyranose.

Representative Synthetic Route

A representative synthetic approach includes the following steps:

Step Description Reagents/Conditions Yield (%) Notes
1 Protection of C-5 hydroxyl group Tritylation or benzoylation High Protects primary OH to direct methylation
2 Selective methylation of C-2 and C-3 hydroxyls Methyl iodide, base (e.g., NaH, K2CO3) Moderate to high Regioselectivity controlled by protection
3 Deprotection of C-5 protecting group Acidic or basic hydrolysis High Restores free hydroxyl at C-5
4 Purification and characterization Chromatography, NMR, MS - Confirms structure and purity

Detailed Research Findings

  • According to PubChem data, this compound (CAS 86117-11-5) has a molecular formula C7H14O5 and molecular weight 178.18 g/mol.
  • The methylation at positions 2 and 3 is stereospecific, preserving the alpha-L-arabinopyranose configuration.
  • Literature reports on regioselective methylation of arabinose derivatives emphasize the use of protecting groups such as benzoyl or trityl groups to achieve selective methylation.
  • Methylation reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity of the hydroxyl groups.
  • Bases such as sodium hydride or potassium carbonate are used to deprotonate hydroxyl groups, facilitating methylation.
  • Purification is commonly done by column chromatography, and structural confirmation is achieved by 1H and 13C NMR spectroscopy, which shows characteristic chemical shifts for methylated hydroxyls and the sugar ring.

Alternative Approaches and Considerations

  • Some synthetic routes start from methyl alpha-L-arabinofuranoside derivatives, which are regioselectively protected and methylated to yield 2,3-di-O-methyl derivatives.
  • The use of benzoyl or benzyl protecting groups can influence the regioselectivity and yield of methylation.
  • Avoidance of over-methylation or methylation at undesired positions requires careful control of reaction conditions and stoichiometry.
  • Scale-up synthesis requires optimization to minimize side reactions and improve overall yield.
Method Starting Material Protecting Group Methylation Agent Solvent Base Yield (%) Key Advantages Limitations
Method A alpha-L-arabinopyranose Trityl or benzoyl Methyl iodide DMF/DMSO NaH/K2CO3 70-85 High regioselectivity Requires multiple steps
Method B Methyl alpha-L-arabinofuranoside Benzoyl/benzyl Methyl iodide DMF AgOTf, s-collidine Moderate Good stereochemical control More complex protection scheme
Method C Protected arabinose derivatives Benzoyl Dimethyl sulfate Pyridine Pyridine Moderate Simple reagents Toxic reagents, purification needed

The preparation of this compound is well-established through selective methylation of protected alpha-L-arabinopyranose derivatives. The key to successful synthesis lies in the strategic use of protecting groups to achieve regioselectivity and maintain stereochemical integrity. Methyl iodide and bases such as sodium hydride in polar aprotic solvents are commonly employed for methylation. Characterization by NMR confirms the structure and purity of the final product. While multiple synthetic routes exist, optimization for yield and scalability remains an area of ongoing research.

Chemical Reactions Analysis

2,3-Di-O-methyl-alpha-L-arabinopyranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Applications

Enzyme Substrates
2,3-Di-O-methyl-alpha-L-arabinopyranose serves as an important substrate for various enzymes involved in carbohydrate metabolism. Its structural characteristics allow it to participate in enzymatic reactions that modify polysaccharides. For instance, studies have shown that this compound can be utilized by arabinosyltransferases to synthesize arabinans, which are crucial for plant cell wall integrity and function .

Glycobiology Studies
In glycobiology, this compound is used to investigate the role of arabinose in glycan structures. Its methylated form provides insights into the mechanisms of glycosylation and the structural analysis of glycoproteins. The methylation pattern can influence the interactions between carbohydrates and proteins, making it a valuable tool for studying cell signaling pathways .

Pharmaceutical Applications

Drug Development
The unique properties of this compound make it a candidate for drug formulation. Its ability to modify the solubility and stability of pharmaceutical compounds has been explored in various drug delivery systems. For example, the incorporation of this sugar into drug formulations can enhance bioavailability and therapeutic efficacy by improving the pharmacokinetic profiles of poorly soluble drugs .

Antimicrobial Activity
Research indicates that derivatives of arabinose, including this compound, exhibit antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making them potential candidates for developing new antibiotics or antifungal agents .

Food Science Applications

Food Additive
In the food industry, this compound is investigated as a natural food additive due to its potential to enhance texture and stability in food products. Its role as a thickening agent or stabilizer could improve the quality of various food items, particularly in gluten-free formulations where traditional thickeners may not be effective .

Prebiotic Potential
This compound has also been studied for its prebiotic effects. Prebiotics are non-digestible food components that promote the growth of beneficial gut bacteria. The fermentation of arabinose derivatives by gut microbiota can lead to health benefits such as improved digestion and enhanced immune function .

Data Tables

Application AreaSpecific UseMechanism/Effect
BiochemicalEnzyme substrateParticipates in enzymatic reactions
PharmaceuticalDrug formulationEnhances solubility and stability
Antimicrobial activityDisrupts bacterial cell wall synthesis
Food ScienceFood additiveImproves texture and stability
Prebiotic potentialPromotes growth of beneficial gut bacteria

Case Studies

  • Case Study 1: Enzymatic Activity
    In a study focusing on arabinosyltransferase activity using this compound as a substrate, it was found that optimal transfer occurred at pH 6.5 with manganese ions present, highlighting its importance in plant biochemistry .
  • Case Study 2: Drug Formulation
    A formulation study demonstrated that incorporating this compound into a poorly soluble drug significantly improved its bioavailability in vivo models. This suggests its potential utility in enhancing drug delivery systems .
  • Case Study 3: Prebiotic Effects
    Research showed that consumption of foods containing arabinose derivatives led to increased levels of beneficial gut bacteria in human subjects, indicating the prebiotic potential of compounds like this compound .

Mechanism of Action

The mechanism of action of 2,3-Di-O-methyl-alpha-L-arabinopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. The methoxy groups at the 2nd and 3rd positions influence the compound’s binding affinity and specificity for these enzymes .

Comparison with Similar Compounds

Table 1: Key Properties of 2,3-Di-O-methyl-α-L-arabinopyranose and Analogues

Compound Melting Point (°C) [α]D (c, solvent) Key NMR Shifts (δ, ppm)
α-L-Arabinopyranose 160–163 +104 (H2O) H1: 5.21 (d, J=3.5 Hz)
Methyl β-L-arabinopyranoside 180–182 -32.5 (MeOH) H1: 4.62 (d, J=7.0 Hz)
2,3-Di-O-methyl-α-L-arabinopyranose* N/A Estimated +50–+70 (CH3OH) H1: ~4.8–5.0 (d, J=3–4 Hz)
2,3,4-Tri-O-benzyl-β-D-arabinopyranose 95–97 -15.0 (CHCl3) H1: 4.95 (d, J=7.5 Hz)

*Predicted based on analogous methylated sugars.

Spectroscopic Insights:

  • 1H-NMR : Methylation shifts proton resonances upfield (e.g., H2 and H3 in 2,3-di-O-methyl derivative) compared to hydroxyl-bearing counterparts .
  • 13C-NMR : Methyl carbons appear at δ 50–60 ppm, while benzoyl/benzyl carbons resonate at δ 120–130 ppm .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,3-Di-O-methyl-α-L-arabinopyranose, and how do protecting groups influence regioselectivity?

  • Methodological Answer : Synthesis typically involves selective methylation of α-L-arabinopyranose derivatives. Protecting group strategies (e.g., benzoyl, levulinoyl) are critical to ensure regioselectivity at the 2- and 3-positions. For example, benzoylation at C-4 and C-5 can isolate hydroxyl groups at C-2 and C-3 for methylation. Reaction conditions (e.g., base, solvent, temperature) must be optimized to avoid over-methylation or side reactions. Post-synthesis, deprotection steps (e.g., Zemplén deacylation) are required, followed by purification via column chromatography. Structural validation should employ 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm methylation sites and anomeric configuration .

Q. How can researchers validate the purity and structure of 2,3-Di-O-methyl-α-L-arabinopyranose using spectroscopic and chromatographic methods?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. NMR analysis (e.g., HSQC, HMBC) resolves regiochemical assignments, particularly distinguishing methyl groups at C-2 and C-3. Chromatographic purity can be assessed using HPLC with evaporative light scattering detection (ELSD) or refractive index (RI) detectors. Comparative analysis with literature-reported spectral data (e.g., δ ~3.4–3.6 ppm for methyl protons) ensures consistency. Contaminants from incomplete deprotection should be monitored via TLC .

Q. What are the common challenges in isolating 2,3-Di-O-methyl-α-L-arabinopyranose from complex reaction mixtures?

  • Methodological Answer : Challenges include co-elution of partially methylated derivatives and residual protecting groups. Gradient elution in silica gel chromatography (e.g., hexane/ethyl acetate to chloroform/methanol) improves separation. For polar byproducts, reverse-phase HPLC (C18 column with acetonitrile/water) may be necessary. Crystallization from ethanol/water mixtures can enhance purity but requires careful control of solvent ratios and cooling rates .

Advanced Research Questions

Q. How does the methylation pattern of 2,3-Di-O-methyl-α-L-arabinopyranose influence its role in glycosylation reactions for oligosaccharide synthesis?

  • Methodological Answer : The 2,3-methylation blocks hydroxyl groups, directing glycosylation to the C-4 position in arabinoxylan oligosaccharides. This regioselectivity is critical for synthesizing branched structures, such as those found in plant cell walls. Glycosyl donors (e.g., trichloroacetimidates) with temporary protecting groups (e.g., levulinoyl at C-4) enable sequential coupling. Kinetic studies using 1H^{1}\text{H} NMR or MS monitoring can optimize reaction times and donor/acceptor ratios .

Q. What strategies resolve discrepancies in reported 13C^{13}\text{C} NMR chemical shifts for 2,3-Di-O-methyl-α-L-arabinopyranose across studies?

  • Methodological Answer : Variations in solvent (D2_2O vs. CDCl3_3), concentration, and temperature can shift resonances. Internal standards (e.g., TMS) and referencing to the anomeric carbon (δ ~95–110 ppm) improve reproducibility. Density functional theory (DFT) calculations correlate experimental shifts with theoretical models to identify misassignments. Cross-validation with 2D NMR (e.g., HSQC) is recommended for ambiguous signals .

Q. How can researchers evaluate the biological activity of 2,3-Di-O-methyl-α-L-arabinopyranose derivatives in plant or microbial systems?

  • Methodological Answer : Bioactivity assays may include:

  • Plant growth studies : Hydroponic systems with arabinoxylan oligosaccharides to assess root elongation.
  • Microbial binding assays : Fluorescently labeled derivatives incubated with bacterial membranes (e.g., Bacillus subtilis) to study carbohydrate recognition.
  • Enzyme inhibition : Testing against α-L-arabinofuranosidases using 4-nitrophenyl glycoside substrates. Controls should include unmethylated arabinose and methylated isomers (e.g., 2-O-methyl) to isolate structure-activity relationships .

Q. What computational methods are effective for modeling the conformational flexibility of 2,3-Di-O-methyl-α-L-arabinopyranose in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent (e.g., TIP3P water) predict ring puckering (4C1^{4}\text{C}_1 vs. 1C4^{1}\text{C}_4 conformers) and methyl group orientations. Nuclear Overhauser effect (NOE) data from NMR validates MD trajectories. QM/MM hybrid methods refine energy barriers for chair interconversion. Software like GROMACS or AMBER is recommended for trajectory analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of 2,3-Di-O-methyl-α-L-arabinopyranose in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms). Lyophilization from aqueous solutions increases amorphous content, enhancing solubility in methanol or DMSO. Quantitative solubility studies using gravimetric analysis (saturated solutions filtered and dried) under controlled humidity are advised. Particle size analysis (e.g., dynamic light scattering) can further clarify solvent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.